![molecular formula C12H7BrFN3 B6289734 3-Bromo-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine CAS No. 2436770-79-3](/img/structure/B6289734.png)

3-Bromo-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidazopyridine is an important fused bicyclic 5–6 heterocycle recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It’s also useful in material science because of its structural character .

Synthesis Analysis

Imidazopyridine is synthesized from easily available chemicals, employing different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .Chemical Reactions Analysis

Imidazopyridines are synthesized through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method has been developed for the synthesis of a series of imidazo[1,2-a]pyridines by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .Scientific Research Applications

3-Bromo-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine has been studied as a potential tool for a variety of scientific research applications. It has been used in the synthesis of various heterocyclic compounds and has been studied for its potential applications in medicinal chemistry, organic synthesis, and biochemistry. For example, it has been used in the synthesis of imidazo[1,2-b]pyridine derivatives (Knecht et al., 2007) and has been studied for its potential use as an anti-inflammatory agent (Wang et al., 2010).

Mechanism of Action

Target of Action

The primary target of 3-Bromo-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine is the Transforming Growth Factor-β Activated Kinase 1 (TAK1) . TAK1 is a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis .

Mode of Action

This compound interacts with TAK1 by binding to the hinge region of the kinase . The compound inhibits TAK1 at nanomolar concentrations . The lead compound, 26, inhibits the enzymatic activity of TAK1 with an IC50 of 55 nM .

Biochemical Pathways

The inhibition of TAK1 by this compound affects various biochemical pathways. TAK1 is activated by various extracellular signals, including cytokines, growth factors, and Toll-like receptor ligands . By inhibiting TAK1, the compound can potentially disrupt these signaling pathways.

Pharmacokinetics

Compounds with lower clog p values generally exhibit good activity , suggesting that the compound may have favorable ADME properties.

Result of Action

The inhibition of TAK1 by this compound leads to significant molecular and cellular effects. For instance, the compound and its analogs inhibit the growth of multiple myeloma cell lines MPC-11 and H929 with GI50 values as low as 30 nM .

Advantages and Limitations for Lab Experiments

The advantages of using 3-Bromo-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine in laboratory experiments include its relatively low cost, its availability from commercial suppliers, and its ease of synthesis. However, there are also some limitations to its use. For example, the compound is relatively unstable and has a short shelf-life, making it difficult to store for long periods of time. In addition, the compound is highly toxic and should be handled with caution.

Future Directions

The potential applications of 3-Bromo-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine are vast and the compound has yet to be fully explored. Some potential future directions for research include further investigations into its anti-inflammatory effects, its potential use as an anti-cancer agent, and its potential use in organic synthesis. In addition, further research into the mechanism of action of this compound is needed in order to better understand its effects and to identify potential therapeutic applications.

Synthesis Methods

3-Bromo-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine can be synthesized via a two-step reaction involving the condensation of 4-fluorobenzaldehyde with 2-bromo-4-methylpyridine and subsequent reaction of the resulting Schiff base with bromine. This reaction is conducted in the presence of a base, such as potassium hydroxide, and a solvent, such as ethanol. The synthesis of this compound has been reported in several studies, including those of Knecht et al. (2007) and Wang et al. (2010).

Biochemical Analysis

Biochemical Properties

3-Bromo-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine is a part of the imidazo[1,2-a]pyridines class, which are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This includes radical reactions for the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Cellular Effects

It is known that it is used in the preparation of Ponatinib, a tyrosine kinase inhibitor . Tyrosine kinase inhibitors are known to have significant effects on various types of cells and cellular processes, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is used in the preparation of Ponatinib, a tyrosine kinase inhibitor . Tyrosine kinase inhibitors work by binding to the tyrosine kinase enzyme, thereby inhibiting its activity. This can lead to changes in gene expression and other downstream effects .

properties

IUPAC Name |

3-bromo-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrFN3/c13-12-11(8-3-5-9(14)6-4-8)16-10-2-1-7-15-17(10)12/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDEHTCULRMDJRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=C(N2N=C1)Br)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrFN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7-Dihydropyrrolo[3,4-b]pyrazin-5-one hydrochloride](/img/structure/B6289657.png)

![[(5S)-Spiro[5,7-dihydrocyclopenta[b]pyridine-6,4-piperidin-1-ium]-5-yl]ammonium dichloride](/img/structure/B6289664.png)

![Dichloro(di-mu-chloro)bis[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-ylidene]dipalladium(II), 97%](/img/structure/B6289670.png)

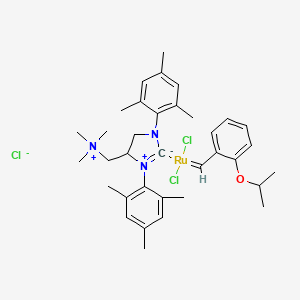

![1,3-Bis(2,4,6-triMePh)-4-[(triMeammonio)Me]imidazolidin-2-ylidene]-(2-iPrO-5-nitrobenzylidene)diClRu(II)Cl nitro-StickyCat Cl](/img/structure/B6289678.png)

![Chloro(4-cyanophenyl){(R)-1-[(S)-2-(bis(4-fluorophenyl)phosphinoferrocenyl]ethyl(di-t-butylphosphine)}nickel(II)](/img/structure/B6289709.png)

![Chloro(cyclopentadienyl){1,3-bis[2-(diphenylmethyl)-4,6-dimethylphenyl]1H-imidazolium}nickel(II)](/img/structure/B6289710.png)

![Chloro(4-cyanophenyl){(R)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyl (diphenylphosphine)}nickel(II)](/img/structure/B6289727.png)